tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group, which is a bulky substituent that can influence the reactivity and stability of the molecule. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate, can be achieved through several methods. One common method involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride diethyl etherate . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters can be scaled up using continuous flow processes. These processes involve the use of microreactors that allow for precise control of reaction conditions, leading to higher yields and reduced waste . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the molecule, making it more resistant to certain types of reactions .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines or alcohols .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a substrate for enzyme-catalyzed reactions. In industry, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules . The compound can act as an inhibitor or activator of certain enzymes, depending on the specific context and conditions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate can be compared with other similar compounds, such as this compound and this compound . These compounds share similar structural features but may differ in their reactivity and applications. The presence of the tert-butyl group in this compound makes it unique in terms of its stability and resistance to certain types of reactions .
Eigenschaften
CAS-Nummer |
921199-62-4 |
---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
tert-butyl (3R)-2-acetyl-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C12H20O4/c1-8(6-7-13)10(9(2)14)11(15)16-12(3,4)5/h7-8,10H,6H2,1-5H3/t8-,10?/m1/s1 |
InChI-Schlüssel |
UPEYBZYVTZCANU-HNHGDDPOSA-N |
Isomerische SMILES |
C[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.